2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.42 g/mol . It is a benzophenone derivative, which means it contains a benzophenone core structure with additional substituents. Benzophenones are known for their applications in various fields, including pharmaceuticals, cosmetics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-methylbenzophenone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The piperazine moiety can enhance its binding affinity to certain biological targets, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound with a simpler structure.
4-Methylpiperazine: A common substituent in pharmaceuticals.
2-Methylbenzophenone: A closely related compound with similar properties.
Uniqueness
2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both the benzophenone core and the 4-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-3-5-9-18(16)20(23)19-10-6-4-8-17(19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTANSBHWFENLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643856 |
Source
|
Record name | (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-70-2 |
Source
|
Record name | (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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